molecular formula C27H36O8 B12414907 Acitretin-d3 O-beta-D-glucuronide

Acitretin-d3 O-beta-D-glucuronide

Cat. No.: B12414907
M. Wt: 491.6 g/mol
InChI Key: HYNDLGJCORMORO-ULJGPOFISA-N
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Description

Acitretin-d3 O- is a deuterated form of acitretin, a second-generation retinoid primarily used in the treatment of severe psoriasis. This compound is a synthetic derivative of vitamin A and is known for its ability to regulate cell growth and differentiation in the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acitretin-d3 O- involves the incorporation of deuterium atoms into the acitretin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the preparation of acitretin-d3 O- can involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of acitretin-d3 O- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) are employed to monitor the incorporation of deuterium and to separate the desired isomers .

Chemical Reactions Analysis

Types of Reactions

Acitretin-d3 O- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acitretin-d3 O- can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Acitretin-d3 O- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acitretin-d3 O- involves its interaction with retinoid receptors in the skin. These receptors, including RXR and RAR, help normalize the growth cycle of skin cells by inhibiting excessive cell growth and keratinization. This leads to a reduction in the thickening of the skin, plaque formation, and scaling .

Comparison with Similar Compounds

Similar Compounds

    Etretinate: A precursor to acitretin with a longer half-life.

    Tretinoin: Another retinoid used in the treatment of acne and other skin conditions.

    Isotretinoin: Used primarily for severe acne

Uniqueness

Acitretin-d3 O- is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .

Properties

Molecular Formula

C27H36O8

Molecular Weight

491.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C27H36O8/c1-15(10-11-20-17(3)13-21(33-6)19(5)18(20)4)8-7-9-16(2)12-23(29)35-27-26(32)25(31)24(30)22(14-28)34-27/h7-13,22,24-28,30-32H,14H2,1-6H3/b9-7+,11-10+,15-8+,16-12+/t22-,24-,25+,26-,27+/m1/s1/i6D3

InChI Key

HYNDLGJCORMORO-ULJGPOFISA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)C)OC

Origin of Product

United States

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